molecular formula C24H18ClNO2 B11099543 3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide

3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide

Cat. No.: B11099543
M. Wt: 387.9 g/mol
InChI Key: KCAQJPXEELEVTF-UHFFFAOYSA-N
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Description

3-[(3-CHLOROBENZYL)OXY]-N-(1-NAPHTHYL)BENZAMIDE is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLOROBENZYL)OXY]-N-(1-NAPHTHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with sodium hydroxide to form 3-chlorobenzyl alcohol. This intermediate is then reacted with 1-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(3-CHLOROBENZYL)OXY]-N-(1-NAPHTHYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[(3-CHLOROBENZYL)OXY]-N-(1-NAPHTHYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-CHLOROBENZYL)OXY]-N-(1-NAPHTHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-N’-(3-((4-CHLOROBENZYL)OXY)BENZYLIDENE)BENZOHYDRAZIDE:

    7-[(3-CHLOROBENZYL)OXY]-2-OXO-2H-CHROMENE-4-CARBALDEHYDE: Another related compound with distinct chemical properties and uses.

Uniqueness

3-[(3-CHLOROBENZYL)OXY]-N-(1-NAPHTHYL)BENZAMIDE is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18ClNO2

Molecular Weight

387.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methoxy]-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C24H18ClNO2/c25-20-10-3-6-17(14-20)16-28-21-11-4-9-19(15-21)24(27)26-23-13-5-8-18-7-1-2-12-22(18)23/h1-15H,16H2,(H,26,27)

InChI Key

KCAQJPXEELEVTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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